(2R,4S)-1-((R)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
CAS No.:
Cat. No.: VC16779460
Molecular Formula: C22H31ClN4O3S
Molecular Weight: 467.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31ClN4O3S |
|---|---|
| Molecular Weight | 467.0 g/mol |
| IUPAC Name | (2R,4S)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m0./s1 |
| Standard InChI Key | JYRTWGCWUBURGU-VENMBWNLSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)N)O.Cl |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Introduction
Chemical Structure and Stereochemical Features
The compound’s molecular architecture centers on a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with distinct stereochemical configurations at the 2R and 4S positions. Key functional groups include:
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An (R)-2-amino-3,3-dimethylbutanoyl moiety, contributing a branched alkyl chain and primary amine.
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A 4-hydroxy substituent on the pyrrolidine ring, enabling hydrogen bonding.
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A 4-(4-methylthiazol-5-yl)benzyl group, introducing aromaticity and a thiazole heterocycle known for mediating biological interactions.
The hydrochloride salt enhances solubility, critical for pharmaceutical formulations. The stereochemistry is explicitly defined in the IUPAC name, with the (2R,4S) configuration distinguishing it from related diastereomers such as the (2S,4S) variant listed in supplier catalogs .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing Considerations
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step route involving:
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Pyrrolidine Functionalization: Introduction of the hydroxy group at C4 via oxidation or epoxidation followed by regioselective reduction.
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Amide Bond Formation: Coupling the pyrrolidine core with the (R)-2-amino-3,3-dimethylbutanoyl moiety using reagents like HATU or EDCI.
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Thiazole-Benzyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-(4-methylthiazol-5-yl)benzyl group.
Chiral resolution techniques (e.g., chromatography with chiral stationary phases) are likely employed to isolate the (2R,4S) enantiomer . Commercial suppliers such as Reagentia offer the compound in research quantities (25 mg to 250 mg), with pricing reflecting scale-dependent synthesis challenges :
| Package Size | Price (EUR) | Price per mg (EUR) |
|---|---|---|
| 25 mg | 1,495.83 | 59.83 |
| 100 mg | 4,356.38 | 43.56 |
| 250 mg | 8,712.76 | 34.85 |
Pharmacological Profile and Mechanism of Action
Although direct bioactivity data for this specific enantiomer remains unpublished, structural analogs described in patent CN113710661B highlight the therapeutic relevance of pyrrolidine-thiazole hybrids in oncology . Key inferred mechanisms include:
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Kinase Inhibition: Thiazole rings often interact with ATP-binding pockets in kinases, as seen in FDA-approved drugs like dasatinib.
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Epigenetic Modulation: Pyrrolidine derivatives have demonstrated histone deacetylase (HDAC) inhibitory activity, relevant in leukemia .
Computational modeling (e.g., molecular docking) predicts high affinity for proteins involved in cell proliferation pathways, though experimental validation is pending .
| Target Indication | Proposed Mechanism |
|---|---|
| AML | HDAC inhibition, inducing differentiation |
| DLBCL | B-cell receptor signaling disruption |
| Solid Tumors | Angiogenesis inhibition via VEGFR binding |
Future Research Directions
Critical gaps include:
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In Vivo Efficacy Studies: Testing in xenograft models of malignancies cited in patent literature .
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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Stereochemical Optimization: Comparing the (2R,4S) enantiomer’s activity against diastereomers like the (2S,4S) variant .
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